Quinoline, 2-methyl-3-(2-methyl-1-propenyl)-
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Overview
Description
Quinoline, 2-methyl-3-(2-methyl-1-propenyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, which consists of a benzene ring fused with a pyridine ring. This compound is significant due to its versatile applications in various fields, including industrial and medicinal chemistry .
Preparation Methods
The synthesis of quinoline derivatives, including 2-methyl-3-(2-methyl-1-propenyl)-quinoline, can be achieved through several methods. Classical methods such as the Skraup synthesis, Doebner-von Miller synthesis, and Friedländer synthesis are commonly used . These methods typically involve the reaction of aniline with glycerol in the presence of an acid catalyst and an oxidizing agent . Modern methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry approaches such as ultrasound irradiation and microwave-assisted synthesis .
Chemical Reactions Analysis
Quinoline, 2-methyl-3-(2-methyl-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible.
Scientific Research Applications
Quinoline derivatives, including 2-methyl-3-(2-methyl-1-propenyl)-quinoline, have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential as therapeutic agents in treating diseases such as malaria and cancer.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of quinoline derivatives often involves interaction with specific molecular targets. For instance, some quinoline compounds are known to inhibit enzymes or interfere with DNA replication in microbial cells, leading to their antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Quinoline, 2-methyl-3-(2-methyl-1-propenyl)- can be compared with other quinoline derivatives such as:
Isoquinoline: Similar in structure but differs in the position of the nitrogen atom.
4-Hydroxyquinoline: Contains a hydroxyl group, which imparts different chemical properties.
2-Arylquinoline: Substituted with an aryl group, showing different biological activities
These comparisons highlight the unique properties and applications of each derivative, emphasizing the versatility of the quinoline scaffold in various fields of research and industry.
Properties
CAS No. |
61736-50-3 |
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Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-methyl-3-(2-methylprop-1-enyl)quinoline |
InChI |
InChI=1S/C14H15N/c1-10(2)8-13-9-12-6-4-5-7-14(12)15-11(13)3/h4-9H,1-3H3 |
InChI Key |
YVSNKAASVMGJBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C=C(C)C |
Origin of Product |
United States |
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